molecular formula C25H28N4O3 B2498151 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1021090-58-3

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2498151
CAS No.: 1021090-58-3
M. Wt: 432.524
InChI Key: LOFXZNQRYPKFOA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone , often referred to as a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, providing insights into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{2}

This structure includes a methoxyphenyl group, a piperazine moiety, and a pyrimidine ring, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including the compound , exhibit a range of biological activities such as:

  • Antitumor Activity : Several studies have demonstrated that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives with piperazine and pyrimidine functionalities have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antidepressant Effects : The piperazine ring is commonly associated with antidepressant activity. Compounds containing this moiety have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has revealed that specific substitutions on the pyrimidine and piperazine rings significantly influence biological activity. Key findings include:

  • Methoxy Substitution : The presence of a methoxy group on the phenyl ring enhances lipophilicity, improving cellular uptake and bioavailability.
  • Piperazine Modifications : Alterations in the piperazine structure can lead to variations in receptor binding affinity and selectivity, impacting the overall pharmacological profile.
  • Pyrimidine Ring Variability : Different substituents on the pyrimidine ring can affect the compound's mechanism of action, potentially leading to enhanced efficacy against specific targets.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorSignificant cytotoxicity against A549 and MCF7 cells
AntidepressantModulation of serotonin receptors
AntimicrobialEffective against E. coli and S. aureus

Case Studies

  • Antitumor Activity Study : A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent antitumor properties .
  • Neuropharmacological Evaluation : Another research effort evaluated the antidepressant effects through behavioral assays in rodent models. Results indicated that modifications to the piperazine moiety significantly influenced anxiolytic-like effects .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18-4-8-22(9-5-18)32-24-17-23(26-19(2)27-24)28-12-14-29(15-13-28)25(30)16-20-6-10-21(31-3)11-7-20/h4-11,17H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFXZNQRYPKFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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